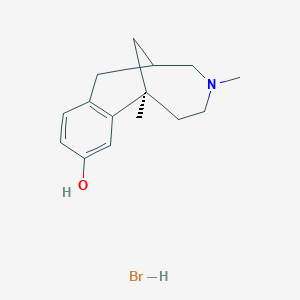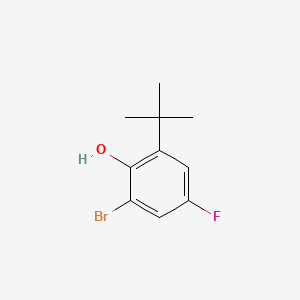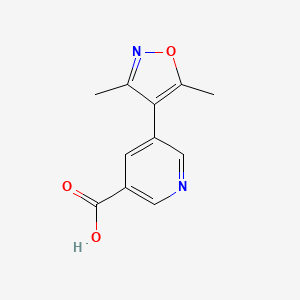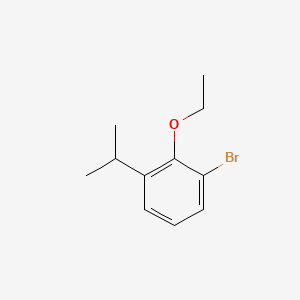
1-Bromo-2-ethoxy-3-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-ethoxy-3-isopropylbenzene is an organic compound belonging to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromine atom, an ethoxy group, and an isopropyl group
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes bromination in the presence of a bromine source and a catalyst such as iron(III) bromide.
Multistep Synthesis: Another approach involves a multistep synthesis where the benzene ring is first functionalized with the ethoxy and isopropyl groups, followed by bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can also participate in oxidation reactions where the ethoxy or isopropyl groups are oxidized to corresponding carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Substitution: Formation of 2-ethoxy-3-isopropylphenol, 2-ethoxy-3-isopropylaniline, etc.
Oxidation: Formation of 2-ethoxy-3-isopropylbenzaldehyde, 2-ethoxy-3-isopropylbenzoic acid.
Reduction: Formation of 2-ethoxy-3-isopropylbenzene.
Scientific Research Applications
1-Bromo-2-ethoxy-3-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-3-isopropylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. The bromine atom, being an electron-withdrawing group, can stabilize these intermediates, facilitating various substitution and addition reactions . The ethoxy and isopropyl groups can influence the reactivity and orientation of the reactions due to their electron-donating effects .
Comparison with Similar Compounds
1-Bromo-2-ethoxybenzene: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-3-isopropylbenzene: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-Bromo-1-ethoxy-4-isopropylbenzene: Positional isomer with different reactivity and properties due to the different arrangement of substituents.
Uniqueness: 1-Bromo-2-ethoxy-3-isopropylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications. The presence of both electron-donating and electron-withdrawing groups provides a balance that can be exploited in various chemical transformations .
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-bromo-2-ethoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-4-13-11-9(8(2)3)6-5-7-10(11)12/h5-8H,4H2,1-3H3 |
InChI Key |
GPRKKSMFPIUQFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


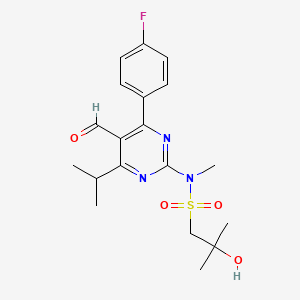
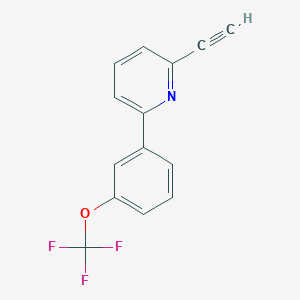
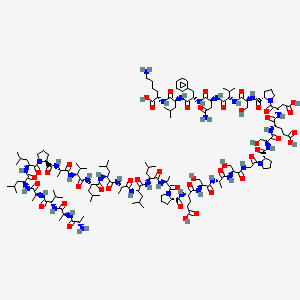

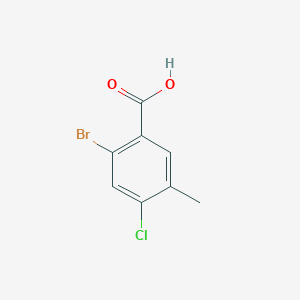
![(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765138.png)
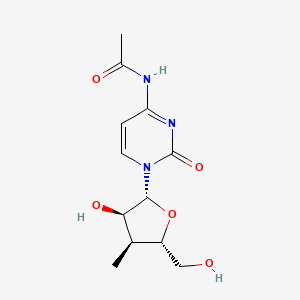

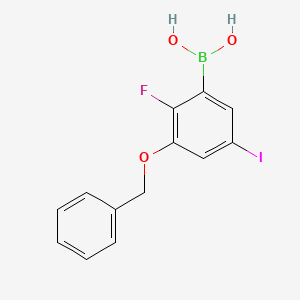

![1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14765154.png)
